molecular formula C4H12Cl2N2 B180623 (E)-But-2-ene-1,4-diamine dihydrochloride CAS No. 119874-79-2

(E)-But-2-ene-1,4-diamine dihydrochloride

Cat. No.: B180623
CAS No.: 119874-79-2
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-SEPHDYHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-But-2-ene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a diamine derivative of butene, characterized by the presence of two amino groups attached to the second and fourth carbon atoms of the butene chain. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Mechanism of Action

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (E)-But-2-ene-1,4-diamine dihydrochloride. For instance, it is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-But-2-ene-1,4-diamine dihydrochloride typically involves the reaction of butadiene with ammonia in the presence of a catalyst. The reaction proceeds through the addition of ammonia to the double bond of butadiene, followed by hydrogenation to yield the diamine. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale catalytic hydrogenation of butadiene in the presence of ammonia. The process is carried out under high pressure and temperature to ensure complete conversion of butadiene to the desired diamine. The resulting product is then purified and converted to the dihydrochloride salt through acidification.

Chemical Reactions Analysis

Types of Reactions

(E)-But-2-ene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form saturated diamines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Saturated diamines.

    Substitution: Alkylated or acylated diamines.

Scientific Research Applications

(E)-But-2-ene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to adjacent carbon atoms.

    1,3-Diaminopropane: A diamine with amino groups on the first and third carbon atoms of a propane chain.

    1,4-Diaminobutane: A diamine with amino groups on the first and fourth carbon atoms of a butane chain.

Uniqueness

(E)-But-2-ene-1,4-diamine dihydrochloride is unique due to its unsaturated butene backbone, which imparts distinct chemical reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(E)-but-2-ene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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